2-Phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione
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Overview
Description
2-Phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione is a heterocyclic compound with the molecular formula C14H13NO2. It is a derivative of isoindole, characterized by a fused ring structure that includes a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with aniline derivatives in the presence of a catalyst, such as acetic acid, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally related compound with similar applications in medicinal chemistry.
N-Phenylphthalimide: Another derivative with comparable chemical properties and uses.
Isoindoline-1,3-dione: A simpler analog that serves as a precursor for more complex derivatives.
Uniqueness
2-Phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione is unique due to its fused ring structure and the presence of a phenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
39985-59-6 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H13NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
QBGQIMOGHUXVKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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